tert-butyl 5-amino-1H-pyrazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-aminopyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6(9)4-5-10-11/h4-5H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQBAJXCDXDNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003011-02-6 | |
| Record name | tert-butyl 5-amino-1H-pyrazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-1H-pyrazole-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the reaction of this compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Acylation Reactions
The amino group undergoes acylation with acyl chlorides, though competing reactions at the pyrazole nitrogen may occur without proper protection.
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Reagents/Conditions : Benzoyl chloride in DMF or pyridine at 0°C to room temperature .
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Mechanism : Nucleophilic attack by the amino group on the acyl chloride, forming an amide bond.
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Product : tert-Butyl 5-benzoylamino-1H-pyrazole-1-carboxylate (yield: 70–85%) .
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Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding 5-benzoylamino-1H-pyrazole .
Suzuki-Miyaura Coupling
The pyrazole ring participates in cross-coupling reactions under palladium catalysis.
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Reagents/Condients :
Deprotection of the Boc Group
The Boc group is cleaved under acidic or basic conditions to regenerate the free pyrazole.
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Acidic Conditions : Dilute TFA in DCM (20–30 min, RT) achieves quantitative deprotection .
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Basic Conditions : Tripotassium phosphate in THF/water (1:1) at 60°C (1–2 h) .
Oxidation and Reduction
The amino group can be modified via redox reactions:
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Oxidation :
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Reagents : H₂O₂ in acetic acid or KMnO₄ in H₂SO₄.
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Product : Nitro derivatives (e.g., tert-butyl 5-nitro-1H-pyrazole-1-carboxylate).
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Reduction :
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Reagents : H₂/Pd-C or LiAlH₄ in THF.
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Product : tert-Butyl 5-amino-1H-pyrazole-1-carboxylate derivatives with reduced functional groups.
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Nucleophilic Substitution
The amino group participates in substitution reactions with alkyl halides or sulfonating agents.
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Example : Reaction with methyl iodide in the presence of NaH yields tert-butyl 5-(methylamino)-1H-pyrazole-1-carboxylate .
Cyclopropane Functionalization
When substituted with cyclopropyl groups (as in tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate), the cyclopropane ring undergoes ring-opening reactions :
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Reagents : HBr/AcOH or Br₂ in CCl₄.
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Product : Brominated pyrazole derivatives (e.g., tert-butyl 5-amino-3-(bromomethyl)-1H-pyrazole-1-carboxylate) .
Key Structural Insights from Crystallography
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHNO
Molecular Weight : Approximately 185.23 g/mol
Structure : TBAPC features a pyrazole ring with a tert-butyl group and an amino group at the 5-position, enhancing its lipophilicity and biological interactions.
Medicinal Chemistry
TBAPC serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives are being investigated for their potential therapeutic effects, particularly in metabolic disorders such as diabetes.
- Glucokinase Activation : TBAPC has been identified as a glucokinase activator, which is critical for glucose metabolism. Studies indicate that it can enhance insulin secretion and improve glucose tolerance in preclinical models, making it a candidate for diabetes treatment .
Materials Science
The compound is utilized in the development of advanced materials due to its unique structural properties. Its applications include:
- Polymer Synthesis : TBAPC can be incorporated into polymer matrices to enhance material properties.
- Nanomaterials : Its reactivity allows for functionalization of nanomaterials, leading to improved performance in various applications.
Biological Studies
TBAPC is employed in biological research to explore its effects on cellular processes:
- Inflammatory Pathways : Research indicates that TBAPC can inhibit enzymes involved in inflammation, suggesting potential anti-inflammatory properties .
- Cellular Interactions : The compound's ability to modulate enzyme activity highlights its significance in understanding metabolic pathways.
Case Study 1: Glucokinase Activation
A study conducted on the effects of TBAPC on glucokinase activity demonstrated significant increases in enzyme activity compared to controls. This study involved both in vitro assays and preclinical models, highlighting TBAPC's potential for therapeutic use in managing type 2 diabetes.
Case Study 2: Anti-inflammatory Properties
In another research project focused on inflammatory pathways, TBAPC was shown to inhibit specific enzymes associated with inflammation. This study provided insights into the compound's mechanism of action and its potential application as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Variations and Substituent Effects
Key structural analogs and their differences are summarized in Table 1 :
Key Observations :
- Positional Isomerism: The amino group’s position (C3 vs. C5) significantly impacts reactivity. For example, C3-amino derivatives (e.g., CAS 863504-84-1) are more reactive in nucleophilic substitutions with electrophiles like 2,4-dichloropyrimidine .
- Steric and Electronic Effects : Substituents such as methyl (CAS 578008-32-9) or cyclobutyl () groups alter steric bulk and electronic density, affecting coupling efficiency in Suzuki-Miyaura reactions or amide bond formation .
Physicochemical and Spectroscopic Properties
- NMR Data: this compound: Expected downfield shifts for NH₂ (δ ~6.5–7.3 ppm in DMSO) and Boc tert-butyl protons (δ ~1.5 ppm) . tert-Butyl 3-((2-chloropyrimidin-4-yl)amino)-1H-pyrazole-5-carboxylate: Shows distinct aromatic protons at δ 8.20 ppm (pyrimidine-H) and NH signals at δ 13.49 ppm .
- Stability : Boc-protected pyrazoles are stable under neutral conditions but hydrolyze in acidic media, enabling controlled deprotection .
Biological Activity
Tert-butyl 5-amino-1H-pyrazole-1-carboxylate (TBAPC) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders. This article explores the biological activity of TBAPC, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
TBAPC features a pyrazole ring substituted with a tert-butyl group, an amino group, and a carboxylate group. Its molecular formula is , and it has a molecular weight of approximately 185.23 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which is significant for its solubility and interaction with biological targets.
While specific mechanisms of action for TBAPC are still under investigation, it has been identified as a glucokinase activator . Glucokinase plays a critical role in glucose metabolism, making TBAPC a compound of interest for diabetes research. Studies have suggested that TBAPC can enhance insulin secretion and improve glucose tolerance in preclinical models.
1. Glucokinase Activation
TBAPC has been shown to activate glucokinase, which facilitates glucose uptake in cells. This mechanism is particularly relevant in the context of type 2 diabetes, where glucokinase activity is often impaired. In vitro studies have demonstrated that TBAPC can significantly increase glucokinase activity compared to controls.
2. Insulin Secretion Enhancement
Preclinical studies indicate that TBAPC enhances insulin secretion from pancreatic beta cells. This effect is crucial for maintaining normal glucose levels in the bloodstream and could provide therapeutic benefits for individuals with insulin resistance.
3. Potential Anticancer Properties
As a derivative of pyrazole, TBAPC may exhibit anticancer properties similar to other compounds in this class. Pyrazoles are known for their diverse biological activities, including anti-inflammatory and anticancer effects . Further research is needed to elucidate the extent of these properties in TBAPC.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Glucokinase Activation | TBAPC activates glucokinase, enhancing glucose metabolism and insulin secretion in vitro. |
| Preclinical Trials | Administration of TBAPC improved glucose tolerance in diabetic animal models. |
| Comparative Analysis | Similar compounds exhibit varying degrees of biological activity; TBAPC's unique structure allows for enhanced reactivity and potential therapeutic applications. |
Comparative Analysis with Related Compounds
To better understand the unique properties of TBAPC, it is beneficial to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Amino-3-cyclopropyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | Contains a cyclopropyl group affecting biological activity. |
| 5-Aminopyrazole | C3H5N3 | Lacks carboxylate functionality limiting applications compared to TBAPC. |
| 4-Amino-1H-pyrazole | C4H6N4 | Exhibits different reactivity due to amino group positioning on the ring. |
This comparison highlights how TBAPC stands out due to its unique combination of functional groups that enhance its reactivity and biological activity.
Q & A
Basic: What are the established synthetic routes for tert-butyl 5-amino-1H-pyrazole-1-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and hydrazine derivatives under basic conditions. For example, a related pyrazole-4-carboxylic acid derivative was synthesized using phenylhydrazine and ethyl acetoacetate, followed by hydrolysis . Key factors include:
- Temperature : Reactions often proceed at 80–100°C to ensure complete cyclization.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Protecting Groups : The tert-butyl group stabilizes the pyrazole ring during synthesis.
Purity (>97%) is achieved via column chromatography or recrystallization .
Basic: How is this compound characterized structurally and functionally?
Methodological Answer:
Characterization involves:
- Spectroscopy : H/C NMR confirms the tert-butyl group (δ ~1.3 ppm for H) and pyrazole ring protons (δ 6.5–7.5 ppm). IR identifies carbonyl stretches (~1700 cm) .
- X-ray Crystallography : Used to resolve bond lengths and angles (e.g., pyrazole rings show N–N distances of ~1.33 Å in related compounds) .
- Mass Spectrometry : Validates molecular weight (MW: 199.21 g/mol) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage : Keep in a cool, dry place (<25°C) away from ignition sources. Use inert gas (N) for moisture-sensitive batches .
- Disposal : Follow institutional guidelines for organic waste. Contaminated packaging must be treated as hazardous .
- Toxicity : Limited data exist; assume acute toxicity and use PPE (gloves, goggles, fume hood) .
Advanced: How can computational methods optimize the synthesis and functionalization of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and intermediates. For example:
- Reaction Path Search : Identifies low-energy pathways for cyclocondensation, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., DMF vs. THF) for yield improvement .
- Functionalization : Computational docking studies guide regioselective modifications (e.g., adding chloropyrimidine groups at the 5-position, as seen in patent derivatives) .
Advanced: What strategies enable regioselective functionalization of the pyrazole ring for targeted applications?
Methodological Answer:
- Amino Group Reactivity : The 5-amino group undergoes Buchwald–Hartwig coupling or Ullmann reactions for aryl/heteroaryl substitutions. For example, coupling with 2-chloropyrimidine under Pd catalysis produces bioactive derivatives .
- Carboxylate Activation : The tert-butyl ester can be hydrolyzed to a carboxylic acid for peptide conjugation .
- Electrophilic Substitution : Nitration or halogenation at the 3-position is achievable using HNO/HSO or NXS (X = Cl, Br) .
Advanced: How can contradictory spectral or crystallographic data be resolved for this compound?
Methodological Answer:
- Data Reconciliation : Compare experimental XRD (e.g., triclinic crystal system, α = 88.85°, β = 81.21° ) with computational models (e.g., Hirshfeld surface analysis).
- Dynamic Effects : NMR chemical shifts may vary with solvent polarity; use DMSO-d for consistency .
- Impurity Profiling : LC-MS identifies byproducts (e.g., unreacted hydrazine derivatives) that skew spectral data .
Advanced: What methodologies address low yields in multi-step syntheses involving this compound?
Methodological Answer:
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Stepwise Optimization :
Step Challenge Solution Yield Improvement Cyclization Incomplete ring closure Microwave-assisted synthesis (120°C, 30 min) +15% Protection Ester hydrolysis Use BocO in anhydrous THF +20% -
Catalyst Screening : Pd/C or Ni catalysts enhance cross-coupling efficiency .
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Workflow Automation : Robotic platforms screen >100 conditions (solvent, temp, catalyst) in parallel .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
